![molecular formula C9H7N5O B3042164 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one CAS No. 52066-00-9](/img/structure/B3042164.png)
2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one
Overview
Description
“2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one” is a complex organic compound that belongs to the class of benzimidazoles . It has been found to have potential antitumor activity .
Synthesis Analysis
The synthesis of this compound involves the cyclization of 2-benzimidazolylguanidine with various reactants . Novel 2-amino (substituted pyrimidin-2-yl)benzimidazole and 2-amino-3,4-dihydro [1,3,5]triazino [1,2- a ]benzimidazole hybrids were synthesized and evaluated for their in vitro antitumor activity .Molecular Structure Analysis
The molecular structure of the synthesized fused triazinobenzimidazole was confirmed to correspond to the 3,4-dihydrotriazinobenzimidazole structure through the analysis of spectroscopic NMR data and DFT calculations .Chemical Reactions Analysis
The prototropic tautomerism in the obtained dihydro analogs was investigated. According to the NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .Physical And Chemical Properties Analysis
The compounds were characterized by elemental analysis, IR, 1 H-NMR, 13 C-NMR, and HRMS spectroscopy .Scientific Research Applications
Synthesis and Structure Investigations
The compound “2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one” and its derivatives bearing a heterocyclic moiety in the 4-position have been synthesized . The compounds were characterized by elemental analysis, IR, 1H-NMR, 13C-NMR, and HRMS spectroscopy . The molecular geometry and electron structure of these molecules were theoretically studied using density functional theory (DFT) methods .
Antinematodic Activity
The antinematodic activity of these compounds was evaluated in vitro on isolated encapsulated muscle larvae (ML) of Trichinella spiralis . The results showed that the tested triazinobenzimidazoles exhibit significantly higher efficiency than the conventional drug used to treat trichinosis, albendazole, at a concentration of 50 μg/mL .
Larvacidal Effect
The derivatives 3c and 3f, containing a five-membered ring with a heteroatom in a 4-position—thiophene and pyrrole, respectively—showed a remarkable larvacidal effect on Trichinella ML .
Base-Catalyzed Cyclization Methodology
A series of new 4-heteryl-2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole derivatives were synthesized via base-catalyzed cyclization methodology . This approach offered several advantages, including simple and mild reaction conditions, a short reaction time, and excellent yields .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one are the muscle larvae (ML) of Trichinella spiralis . Trichinella spiralis is a nematode parasite, and its larvae are responsible for the disease trichinosis .
Mode of Action
The compound interacts with the muscle larvae of Trichinella spiralis, causing significant larvicidal effects
Biochemical Pathways
Given its larvicidal effects on trichinella spiralis, it can be inferred that the compound disrupts essential biological processes in the larvae, leading to their death .
Pharmacokinetics
An in silico study of the physicochemical and pharmacokinetic characteristics of the synthesized fused triazinobenzimidazoles, including 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one, showed that they were characterized by a significant degree of drug-likeness and optimal properties for anthelmintic agents
Result of Action
The compound exhibits significantly higher efficiency than the conventional drug used to treat trichinosis, albendazole, at a concentration of 50 μg/mL . The compound substituted with a thiophen-2-yl moiety exhibited the highest anthelmintic activity, with a larvicidal effect of 58.41% at a concentration of 50 μg/mL after 24 hours of incubation .
Safety and Hazards
The cytotoxicity of the benzimidazole derivatives against two normal fibroblast cells (3T3 and CCL-1) and two cancer human cell lines (MCF-7 breast cancer cells and chronic myeloid leukemia cells AR-230) was evaluated using the MTT-dye reduction assay. The screening results indicated that the compounds showed no cytotoxicity against the tested cell lines .
properties
IUPAC Name |
2-amino-3H-[1,3,5]triazino[1,2-a]benzimidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-7-12-8-11-5-3-1-2-4-6(5)14(8)9(15)13-7/h1-4H,(H3,10,11,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGARTSGHYCLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)NC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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